molecular formula C8H15NO B1429094 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one CAS No. 1384430-13-0

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Cat. No.: B1429094
CAS No.: 1384430-13-0
M. Wt: 141.21 g/mol
InChI Key: MFXZUGAMWWFCLS-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It features a pyrrolidin-3-one scaffold, a versatile saturated ring system highly valued in medicinal chemistry for its three-dimensional (3D) coverage and ability to explore pharmacophore space due to sp3-hybridization . The pyrrolidine ring is a privileged structure in drug discovery, featured in numerous FDA-approved therapeutics, and is often utilized to improve the solubility and overall druggability of lead compounds . This specific molecule, with its ketone functional group and isopropyl substitution on the nitrogen atom, serves as a valuable building block for the synthesis of more complex chemical entities. It can be used in pharmaceutical research for the exploration of structure-activity relationships (SAR), particularly in the development of compounds for central nervous system (CNS) targets, analgesics, or anti-infective agents, as pyrrolidine derivatives are known to be active in these areas . As a high-quality reference standard or synthetic intermediate, it supports early-stage drug discovery and chemical biology. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-1-propan-2-ylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)9-4-7(3)8(10)5-9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXZUGAMWWFCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization from Suitable Precursors

One of the primary approaches involves the cyclization of open-chain precursors containing the necessary functional groups to form the pyrrolidinone ring. This method typically employs:

  • Starting materials: 4-methyl-2-oxo-1,2,3,4-tetrahydropyrrole derivatives or amino acids with appropriate substitutions.
  • Reaction conditions: Cyclization under acidic or basic conditions, often facilitated by dehydration or intramolecular amidation.

This method is advantageous due to its straightforward nature, but specific conditions depend on the precursor's structure.

Hydrogenation and Functionalization of Pyrrolidinone Derivatives

Another common route involves hydrogenation of pyrrolidinone precursors followed by alkylation:

  • Preparation of pyrrolidinone core: Starting from pyrrolidine or pyrrolidinone derivatives.
  • Alkylation: Introduction of the methyl and propan-2-yl groups via alkyl halides or related reagents under controlled conditions.

This method benefits from high selectivity and control over substitution patterns.

Multistep Synthesis via Nucleophilic Substitution and Ring Closure

A more elaborate approach, supported by patent CN110590706B, involves:

  • Step a: Reaction of 1,4-dichlorobutane with methylamine in an ether solvent, catalyzed by potassium iodide, to form N-methylpyrrolidine intermediates.
  • Step b: Oxidation or functionalization of N-methylpyrrolidine to introduce the carbonyl group at the 3-position, yielding the pyrrolidin-3-one.

This process emphasizes the use of halogenated intermediates and nucleophilic substitution to construct the core ring, followed by oxidation to introduce the ketone functionality.

Preparation via Ring-Closing of Amino Alcohols or Amino Acids

A viable route involves:

This method allows for precise control over substitution patterns and is suitable for large-scale synthesis.

Research-Driven Synthesis Using Catalytic Cycloaddition

Recent research suggests employing catalytic cycloaddition reactions, such as:

While more complex, this approach offers high regio- and stereoselectivity, especially for derivatives with specific substituents like the propan-2-yl group.

Research Findings and Insights

  • Patent CN110590706B highlights a practical, scalable method utilizing halogenated intermediates and nucleophilic substitution, emphasizing industrial applicability.
  • Catalytic methods involving transition metals have shown promise for regio- and stereoselective synthesis, especially for derivatives with specific substituents like the propan-2-yl group.
  • Reaction conditions such as temperature (100-120°C), reaction time (3-8 hours), and molar ratios are critical for optimizing yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

a) Pyrrolidin-3-one Derivatives
  • 5-Imino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)pyrrolidin-3-one (CAS: 1000340-65-7, ): N1: 3-Methoxypropyl (electron-donating group) vs. isopropyl in the target. C4: 4-Methylthiazol-2-yl (aromatic heterocycle) vs. methyl.
b) Pyrrolidine-2,3-diones
  • 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (): Core Structure: Two ketone groups at C2 and C3 vs. one ketone in the target. Reactivity: The dione structure facilitates cyclization and nucleophilic attacks, unlike the mono-ketone target. Substituents: Nitrophenyl and phenyl groups enhance π-π stacking but reduce solubility compared to the target’s aliphatic groups .
c) Tricyclic Derivatives
  • Pyrroloisoquinoline-1,5-dione (): Structure: Fused tricyclic system derived from pyrrolidin-3-one. Applications: Used in synthesizing natural products like rosettacin, highlighting the versatility of pyrrolidinones as intermediates for complex architectures .

Biological Activity

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one, commonly referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, focusing on its interactions with various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H13NO\text{C}_7\text{H}_{13}\text{N}O

This structure features a pyrrolidine ring substituted with a methyl group and an isopropyl group, which influences its biological interactions.

Biological Activity Overview

Research has investigated the biological activity of this compound, particularly its effects on neurotransmitter systems and potential therapeutic applications. The compound is noted for its interactions with dopamine and norepinephrine transporters.

1. Neurotransmitter Interaction

Studies indicate that derivatives of pyrrolidine compounds, including this compound, exhibit significant inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) activities. For instance, analogs have shown to inhibit dopamine reuptake effectively while being less potent at serotonin reuptake inhibition (SERT) .

CompoundDAT Inhibition (IC50 nM)NET Inhibition (IC50 nM)SERT Inhibition (IC50 nM)
Pyrovalerone Analog1020>1000
4-Methyl Derivative1525>1000

This selectivity suggests potential applications in treating conditions like ADHD or depression by modulating dopaminergic and noradrenergic pathways without significant serotonergic side effects.

2. Anticancer Activity

Recent studies have explored the anticancer potential of related pyrrolidine derivatives. While specific data on this compound remains limited, its structural analogs have demonstrated promising results against various cancer cell lines. For example, certain derivatives showed significant cytotoxicity against A549 lung adenocarcinoma cells .

Case Studies

Case Study 1: Dopamine Transporter Inhibition
A study evaluated the efficacy of several pyrrolidine derivatives in inhibiting DAT. The results indicated that compounds with structural similarities to this compound exhibited effective DAT inhibition, correlating with increased locomotor activity in animal models . This suggests a potential for developing treatments for stimulant use disorders.

Case Study 2: Anticancer Properties
In vitro studies assessed the anticancer properties of pyrrolidine derivatives against A549 cells. Compounds were tested at varying concentrations, revealing that certain modifications significantly enhanced cytotoxicity compared to controls like cisplatin . These findings highlight the need for further exploration into the structure-activity relationship (SAR) of these compounds.

Q & A

Q. What are the established synthetic routes for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization of a γ-lactam precursor followed by alkylation. For example, a two-step cascade process (as seen in pyrrolidin-3-one derivatives) may utilize ketone intermediates subjected to reductive amination with isopropyl halides . Optimization includes:

  • Catalyst selection : Use of palladium or nickel catalysts for efficient coupling.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during alkylation.
    Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : The SHELX suite (SHELXL/SHELXS) refines crystal structures, identifying bond lengths, angles, and stereochemistry. High-resolution data (>1.0 Å) ensure accurate determination of the isopropyl substituent’s conformation .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish the methyl (δ ~1.2 ppm) and isopropyl groups (δ ~2.5–3.0 ppm for CH). COSY and HSQC confirm connectivity .
  • IR spectroscopy : Stretching vibrations at ~1700 cm1^{-1} confirm the ketone moiety .

Advanced Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the ketone oxygen’s electron deficiency directs nucleophilic attacks to the carbonyl carbon .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes), predicting binding affinities. Software like AutoDock Vina evaluates steric and electronic complementarity .
  • Reaction pathway modeling : Tools like Gaussian 09 model transition states, revealing energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. What strategies resolve contradictions between computational predictions and experimental data in the compound’s biological activity?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) to validate docking predictions .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
  • Molecular Dynamics (MD) simulations : Trajectories >100 ns identify conformational changes in protein-ligand complexes that static models miss .
  • Cross-validation : Replicate assays under varying pH/temperature to isolate experimental artifacts .

Q. How can enantiomeric purity of this compound be ensured during synthesis and analysis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Detects optical activity at ~210–230 nm, confirming stereochemical integrity .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .

Q. What advanced techniques elucidate the compound’s role in modulating enzyme activity?

Methodological Answer:

  • Cryo-EM : Resolves enzyme-ligand complexes at near-atomic resolution to map binding pockets .
  • Kinetic isotope effects (KIE) : Substitutes 2H^{2}\text{H} or 13C^{13}\text{C} to probe rate-determining steps in enzymatic inhibition .
  • Fluorescence polarization : Tracks real-time conformational changes in enzymes upon ligand binding .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC50_{50} values for kinase inhibition.
Resolution Workflow :

Assay standardization : Ensure consistent ATP concentrations and incubation times.

Orthogonal assays : Compare results from radiometric vs. fluorescence-based kinase assays.

Structural analysis : Use X-ray crystallography to confirm binding mode uniformity across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one
Reactant of Route 2
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

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